N,N',N''-Trioctylphosphoric triamide
Description
N,N',N''-Trioctylphosphoric triamide is a phosphoric triamide derivative with three octyl (C₈H₁₇) groups attached to the nitrogen atoms of the phosphorus center. While direct references to this compound are absent in the provided evidence, its structural analogs—such as N-(n-butyl) thiophosphoric triamide (NBPT), hexamethylphosphoric triamide (HMPA), and hexabutylphosphoric triamide (HBPT)—are well-documented in agricultural and chemical research. Phosphoric triamides are widely studied for their ability to inhibit urease activity in soils, thereby reducing nitrogen loss via ammonia volatilization .
Properties
CAS No. |
62480-08-4 |
|---|---|
Molecular Formula |
C24H54N3OP |
Molecular Weight |
431.7 g/mol |
IUPAC Name |
N-bis(octylamino)phosphoryloctan-1-amine |
InChI |
InChI=1S/C24H54N3OP/c1-4-7-10-13-16-19-22-25-29(28,26-23-20-17-14-11-8-5-2)27-24-21-18-15-12-9-6-3/h4-24H2,1-3H3,(H3,25,26,27,28) |
InChI Key |
CDMDDALBNJNNIG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNP(=O)(NCCCCCCCC)NCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’,N’'-Trioctylphosphoric triamide typically involves the reaction of phosphoric acid with octylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through distillation or recrystallization to achieve the desired purity.
Industrial Production Methods: In industrial settings, the production of N,N’,N’'-Trioctylphosphoric triamide involves large-scale reactions using high-purity reagents. The process is optimized for yield and efficiency, often involving continuous flow reactors and automated control systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions: N,N’,N’'-Trioctylphosphoric triamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The amide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed:
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphoric triamides.
Scientific Research Applications
Chemistry: N,N’,N’'-Trioctylphosphoric triamide is used as a solvent and reagent in organic synthesis. Its high electron-donating power makes it suitable for reactions involving nucleophiles and electrophiles.
Biology: In biological research, this compound is used in the extraction and purification of biomolecules. Its ability to dissolve a wide range of organic compounds makes it useful in various biochemical assays.
Medicine: N,N’,N’'-Trioctylphosphoric triamide is explored for its potential use in drug delivery systems. Its unique properties allow for the encapsulation and controlled release of therapeutic agents.
Industry: In industrial applications, this compound is used as a solvent in the production of polymers, resins, and other materials. Its stability and reactivity make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of N,N’,N’'-Trioctylphosphoric triamide involves its ability to donate electrons and stabilize reactive intermediates. This property is attributed to the presence of the phosphoric triamide group, which can interact with various molecular targets and pathways. The compound’s high electron-donating power enhances its reactivity in chemical reactions, making it an effective catalyst and reagent.
Comparison with Similar Compounds
Structural and Functional Differences
Phosphoric triamides share a common P(O)(NH-)₃ backbone but differ in substituents, which critically influence their physical properties, efficacy, and environmental behavior.
Table 1: Structural and Functional Comparison
*Calculated based on molecular formulas.
Efficacy in Urease Inhibition
- NBPT : The most widely used urease inhibitor in agriculture, NBPT reduces ammonia volatilization by 30–90% depending on soil conditions . Its thiophosphoric group (S=P) enhances stability compared to phosphoric triamides with oxygen centers.
- However, steric hindrance from octyl groups could reduce binding efficiency to urease compared to NBPT .
- HMPA : Primarily a solvent, its methyl groups render it volatile and unsuitable for agricultural use. Toxicity limits its applications .
Environmental and Toxicological Profiles
- Toxicity: HMPA is classified as toxic and carcinogenic, whereas NBPT is considered safe for agricultural use . Trioctylphosphoric triamide’s toxicity remains unstudied, but longer alkyl chains may reduce acute toxicity due to lower bioavailability .
- Environmental Persistence : Longer alkyl chains (e.g., octyl, dodecyl) increase lipophilicity, raising concerns about bioaccumulation. NBPT degrades within weeks in soil, but trioctyl derivatives may persist longer .
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